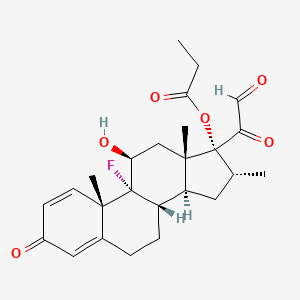

21-Dehydro Dexamethasone 17-Propionate

Description

Contextualization within Synthetic Glucocorticoid Analog Research

The development of synthetic glucocorticoids has been a cornerstone of anti-inflammatory and immunosuppressive therapy for decades. wikipedia.orgnih.gov The parent compound, dexamethasone (B1670325), is a potent glucocorticoid that is approximately 35 times more powerful than cortisone. nih.gov Research in this area continuously explores how chemical modifications to the steroid nucleus can refine or alter biological activity.

21-Dehydro Dexamethasone 17-Propionate emerges in this context primarily as a reference compound and a potential impurity or degradation product in the synthesis of other corticosteroids, such as dexamethasone and betamethasone. synthinkchemicals.comsynthinkchemicals.comcleanchemlab.com The synthesis of dexamethasone itself is a multi-stage process, and variations or side reactions can lead to a variety of related compounds. wikipedia.orggoogle.comchemicalbook.com The study of these analogues, including this compound, is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: By modifying the dexamethasone structure, researchers can investigate how specific functional groups influence the molecule's interaction with the glucocorticoid receptor and other biological targets. The presence of the 17-propionate ester, for instance, can alter the lipophilicity and metabolic stability of the steroid.

Impurity Profiling: In pharmaceutical manufacturing, the identification and characterization of impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product. synthinkchemicals.com Compounds like this compound are synthesized and used as reference standards to detect and quantify their presence in drug formulations. synthinkchemicals.comsynthinkchemicals.com

Metabolic Pathway Elucidation: Studying derivatives helps in understanding the metabolic fate of the parent drug. The body may metabolize dexamethasone into various forms, and understanding these pathways is essential for predicting the duration of action and potential for drug interactions.

Significance as a Mechanistic Probe and Reference Standard in Steroid Biology

In the realm of steroid biology, this compound and its close relatives serve as invaluable tools. synthinkchemicals.com Its primary significance lies in its application as a reference standard in analytical chemistry. synthinkchemicals.comcleanchemlab.com Pharmaceutical quality control laboratories use such standards for the validation of analytical methods, ensuring that tests for drug purity are accurate and reproducible. synthinkchemicals.com

As a mechanistic probe, while not as extensively studied as dexamethasone itself, its unique structure can offer insights. For example, glucocorticoids like dexamethasone exert their effects through both genomic and non-genomic pathways. nih.gov The genomic effects involve the binding of the steroid-receptor complex to DNA, modulating gene expression, while non-genomic effects are more rapid and occur through different signaling cascades. nih.gov Studying how modifications at the C17 and C21 positions affect these pathways can help to dissect the molecular mechanisms of glucocorticoid action.

The investigation of related compounds, such as 21-dehydro-17-deoxy dexamethasone, highlights the utility of these analogs in exploring the structural requirements for corticosteroid activity. These studies are fundamental to the rational design of new corticosteroids with improved therapeutic profiles.

Evolution of Research into Dehydro and Esterified Steroids

The exploration of dehydro and esterified steroids represents a significant evolution in steroid chemistry and pharmacology. The discovery that dehydroepiandrosterone (B1670201) (DHEA) serves as a precursor to more potent androgens and estrogens opened up a vast field of research into steroid metabolism and function. nih.govresearchgate.net This historical work laid the groundwork for understanding how modifications like dehydrogenation can be a key step in the activation or alteration of a steroid's biological properties. nih.gov

Esterification, the process of adding an ester group to a molecule, has long been a strategy to modify the properties of steroid hormones. nih.gov Some key findings from research into steroidal esters include:

Prolonged Activity: Esterification can protect the steroid from rapid metabolism, thereby extending its duration of action. nih.gov

Altered Potency: The addition of an ester can change the biological potency of the parent steroid. nih.gov

Tissue Distribution: Fatty acid esters of steroids are often more lipophilic, leading to their sequestration in fatty tissues, which can act as a reservoir for the hormone. nih.gov

The study of enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial for regulating androgen and estrogen levels, has further illuminated the importance of modifications at the C17 position. researchgate.net The evolution of these enzymes is intertwined with the evolution of steroid receptors, suggesting a co-evolutionary process that has shaped the complexity of steroid signaling in vertebrates. researchgate.net Therefore, the synthesis and study of compounds like this compound are a continuation of this long history of scientific inquiry into how subtle chemical changes can have profound biological consequences.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₃FO₆ | synthinkchemicals.com |

| Molecular Weight | 448.52 g/mol | synthinkchemicals.com |

| CAS Number | 15423-89-9 | synthinkchemicals.com |

| IUPAC Name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione | synthinkchemicals.comcleanchemlab.com |

An in-depth analysis of the synthetic methodologies and chemical transformations leading to this compound reveals a sophisticated interplay of regioselective esterification, controlled oxidation, and stereochemical precision. This article elucidates the key chemical strategies employed in the synthesis, modification, and characterization of this potent corticosteroid derivative.

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVRNQKHSKWGFQ-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacodynamics and Receptor Interactions Pre Clinical Investigations

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Profiling

The interaction of a glucocorticoid with the GR is the initial and a critical determinant of its potency and cellular effects. This interaction is characterized by the ligand's binding affinity and selectivity.

Quantitative binding kinetics describe the dynamics of the interaction between a ligand, such as 21-Dehydro Dexamethasone (B1670325) 17-Propionate, and its receptor. These parameters include the association rate (k_on_), which measures how quickly the ligand binds to the receptor, the dissociation rate (k_off_), which indicates how quickly the ligand unbinds, and the equilibrium dissociation constant (K_d_), a measure of the ligand's binding affinity. A lower K_d_ value signifies a higher binding affinity.

Table 1: Hypothetical Quantitative Receptor Binding Kinetics for 21-Dehydro Dexamethasone 17-Propionate

| Parameter | Symbol | Value |

| Association Rate Constant | k_on | Data not available |

| Dissociation Rate Constant | k_off_ | Data not available |

| Equilibrium Dissociation Constant | K_d_ | Data not available |

This table is for illustrative purposes and highlights the lack of specific data for the compound .

The relative receptor affinity (RRA) is a common method for comparing the binding affinity of different glucocorticoids to the GR, often using dexamethasone as a reference standard (RRA = 100). The introduction of various substituents on the steroid molecule can induce significant changes in binding affinity. nih.gov Esterification at the C-17 and C-21 positions, in particular, has been shown to influence both binding affinity and lipophilicity. nih.gov

For example, the elongation of the ester chain from acetate (B1210297) to valerate (B167501) at both C-17 and C-21 positions generally leads to an increase in both binding affinity for the receptor and lipophilicity. nih.gov However, 21-esters have been observed to have lower binding affinity than their parent alcohol. nih.gov In the case of this compound, the presence of the 17-propionate group would be expected to significantly influence its affinity relative to the parent dexamethasone. Studies on other 17-esterified glucocorticoids, such as fluticasone (B1203827) propionate (B1217596) and mometasone (B142194) furoate, have demonstrated substantially higher relative receptor affinities compared to dexamethasone. nih.gov

Table 2: Illustrative Comparative Glucocorticoid Receptor (GR) Affinity

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| This compound | Data not available |

| Fluticasone Propionate | 1775 nih.gov |

| Mometasone Furoate | 2244 nih.gov |

| Budesonide | 855 nih.gov |

This table includes data for other corticosteroids to provide context but highlights the absence of specific data for this compound.

Mechanisms of Glucocorticoid Receptor Activation and Nuclear Translocation

Upon binding of a glucocorticoid ligand, the GR undergoes a series of conformational changes that lead to its activation and subsequent translocation from the cytoplasm to the nucleus, where it can modulate gene expression.

The binding of an agonist like a dexamethasone derivative to the ligand-binding domain (LBD) of the GR induces a significant conformational change. rcsb.org This change is critical for the dissociation of the receptor from a multiprotein complex that includes heat shock proteins (like Hsp90 and Hsp70) and immunophilins, which keep the unliganded receptor in an inactive state in the cytoplasm. nih.gov The ligand-induced conformational change exposes nuclear localization signals on the GR, facilitating its transport into the nucleus. The specific structural alterations in the GR induced by this compound have not been experimentally determined.

Following ligand binding and conformational changes, the activated GR-ligand complex translocates into the nucleus. nih.govpatsnap.com This process is a critical step for the genomic actions of glucocorticoids. patsnap.compharmgkb.org Once inside the nucleus, the GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. pharmgkb.org The dynamics of this translocation, including its rate and extent, can be influenced by the specific ligand bound to the receptor. While dexamethasone is known to induce robust GR nuclear translocation patsnap.comarvojournals.org, the specific dynamics for this compound have not been characterized.

Transcriptional Modulation and Gene Expression Regulation

The primary mechanism of glucocorticoid action is through the regulation of gene transcription. This can involve both the activation (transactivation) and repression (transrepression) of target genes.

Upon binding to GREs, the GR can recruit coactivator or corepressor proteins, leading to the modulation of gene transcription. rcsb.org Transactivation, which requires GR homodimerization, generally involves the upregulation of anti-inflammatory proteins. nih.gov Transrepression, on the other hand, can occur through several mechanisms, including the direct binding of the GR monomer to other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity. nih.gov

The specific profile of genes regulated by this compound, and the balance between its transactivating and transrepressing activities, have not been detailed in the scientific literature. Studies with dexamethasone in various cell types, such as myeloma cells and primary chondrocytes, have shown that it can regulate a wide array of genes involved in inflammation, metabolism, and cell proliferation. nih.govnih.gov It is anticipated that this compound would modulate a similar, though potentially distinct, set of genes.

Role in Transactivation of Anti-inflammatory Gene Expression

The activated glucocorticoid receptor can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.gov This binding typically enhances the transcription of genes with anti-inflammatory properties. For instance, dexamethasone has been shown to induce the expression of mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1). nih.gov MKP-1 is a key enzyme that dephosphorylates and inactivates p38 MAPK, a kinase involved in pro-inflammatory signaling pathways. nih.gov By upregulating MKP-1, glucocorticoids can effectively dampen inflammatory responses.

Another critical aspect of transactivation is the induction of proteins that inhibit other inflammatory pathways. While some studies suggest that glucocorticoids can induce the synthesis of IκBα, the inhibitor of the pro-inflammatory transcription factor NF-κB, other research indicates that this is not the primary mechanism of action in all cell types. nih.gov

Involvement in Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB Pathway Inhibition)

Transrepression is considered a major mechanism for the anti-inflammatory effects of glucocorticoids. This process involves the interference of the activated glucocorticoid receptor with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), without direct binding of the GR to DNA. nih.gov

Dexamethasone has been demonstrated to inhibit NF-κB-dependent transcription. nih.gov This can occur through several proposed mechanisms:

Direct Protein-Protein Interaction: The glucocorticoid receptor can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes like those for various cytokines and adhesion molecules. nih.gov

Competition for Co-activators: The GR and NF-κB may compete for limited pools of essential co-activator proteins, such as CREB-binding protein (CBP) and p300, which are necessary for their transcriptional activity.

Studies have shown that dexamethasone's inhibition of NF-κB-dependent transcription can occur without affecting the DNA-binding activity of NF-κB itself, suggesting that the interference happens at the level of transcriptional activation. nih.gov

Cellular and Subcellular Mechanistic Effects (In Vitro and Ex Vivo Models)

The molecular interactions of glucocorticoids translate into a wide range of effects at the cellular and subcellular levels, particularly on cells of the immune system.

Effects on Immune Cell Migration and Proliferation (e.g., Lymphocyte Apoptosis)

Glucocorticoids are known to have profound effects on the trafficking and survival of immune cells. They generally inhibit the migration of leukocytes to sites of inflammation. nih.gov Furthermore, glucocorticoids are potent inducers of apoptosis (programmed cell death) in various lymphocyte populations, which contributes significantly to their immunosuppressive effects. nih.gov Dexamethasone, for example, is a cornerstone in the treatment of hematological malignancies due to its ability to induce apoptosis in malignant lymphocytes. nih.gov

The pro-apoptotic effects of dexamethasone involve the differential regulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic cascade.

Influence on Lysosomal and Phagosomal Functions in Specific Cell Types

The influence of glucocorticoids on lysosomal and phagosomal functions is complex. In some contexts, corticosteroids can enhance the clearance of foreign antigens and dead cells by stimulating macrophage phagocytosis. mdpi.com However, some pathogens, like Mycobacterium tuberculosis, have evolved mechanisms to arrest phagosome maturation, a process that can be modulated by the host's immune status, which is in turn influenced by glucocorticoids. nih.gov The direct effects of compounds like this compound on the intricate processes of phagosome maturation, acidification, and lipolysis within macrophages remain an area for further investigation.

Impact on Intracellular Signaling Pathways (e.g., Kinase Cascades, Cytokine Production)

Glucocorticoids exert significant control over intracellular signaling cascades, leading to the suppression of pro-inflammatory cytokine production. Dexamethasone has been shown to inhibit the production of numerous cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in a dose-dependent manner. nih.govnih.gov

The mechanisms underlying this inhibition are multifaceted and involve the suppression of key signaling pathways. For instance, dexamethasone can suppress the activation of the mitogen-activated protein kinase (MAPK) cascade. nih.gov In mast cells, dexamethasone has been observed to inhibit the phosphorylation of proteins involved in the MAP kinase/phospholipase A2 pathway without affecting the initial activation events at the receptor level. nih.gov Furthermore, dexamethasone can induce osteoblast apoptosis through the ROS-PI3K/AKT/GSK3β signaling pathway. nih.gov

Table 1: Effects of Dexamethasone on Cytokine Production in Whole Blood

| Cytokine | Effect of Dexamethasone | Reference |

| Interleukin-6 (IL-6) | Dose-dependent inhibition | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition | nih.gov |

| Interleukin-10 (IL-10) | Dose-dependent inhibition | nih.gov |

| Interferon-gamma (IFN-γ) | Inhibition of stimulated secretion | nih.gov |

This table is based on data from studies on dexamethasone and may be indicative of the potential effects of this compound.

Modulation of Metabolic Gene Profiles in Cellular Models

Recent research has highlighted the significant impact of glucocorticoids on the energy metabolism of immune cells. Dexamethasone has been shown to profoundly influence the metabolic profile of porcine peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, it can prevent the lipopolysaccharide (LPS)-induced switch to glycolysis, a metabolic reprogramming that is characteristic of activated immune cells. nih.gov Dexamethasone has been observed to reduce both glycolysis and mitochondrial respiration in these cells. nih.gov

This metabolic modulation is linked to changes in the expression of key metabolic genes. For example, dexamethasone can downregulate the expression of glucose transporter genes, thereby limiting the glucose supply to the cells. nih.gov The metabolism of dexamethasone itself is primarily carried out by the cytochrome P450 enzyme CYP3A4 in the liver, leading to various hydroxylated metabolites. nih.gov The metabolic fate and impact of this compound on cellular metabolic gene profiles would likely be influenced by its specific chemical structure.

Metabolic Pathways and Enzymatic Biotransformations Pre Clinical and in Vitro Studies

In Vitro Enzymatic Hydrolysis of Ester Linkages

The initial and most significant metabolic step for corticosteroid esters is the cleavage of the ester groups by esterases present in various biological matrices. This process is crucial as it can convert a prodrug into its active form or initiate a cascade of metabolic inactivation.

Characterization of Plasma Esterase Activity

While direct studies on the plasma esterase-mediated hydrolysis of 21-Dehydro Dexamethasone (B1670325) 17-Propionate are not extensively available in peer-reviewed literature, the behavior of analogous corticosteroid esters provides a strong predictive framework. Esterase activity in plasma is known to be species-dependent. For instance, rodent plasma exhibits significantly higher esterase activity compared to human plasma, leading to rapid degradation of many ester prodrugs in preclinical rodent models. This high esterase activity in rodent plasma can sometimes be a limiting factor in extrapolating pharmacokinetic data to humans.

The hydrolysis of dexamethasone esters is influenced by the nature of the ester group. For example, studies on dexamethasone 21-esters have shown that the rate of hydrolysis by rabbit synovial tissue homogenates is dependent on the steric hindrance of the ester side chain, with bulkier esters being hydrolyzed more slowly.

Investigations into Tissue-Specific Metabolic Conversion

The skin and liver are primary sites of metabolism for topically applied and systemically available corticosteroids, respectively.

Skin Metabolism: For topical corticosteroids, metabolism within the skin is a key factor in their local activity and systemic absorption. Human keratinocytes possess esterase activity capable of hydrolyzing corticosteroid diesters. A study on hydrocortisone (B1673445) 17-butyrate 21-propionate, a compound with a similar ester arrangement, demonstrated that in cultured human keratinocytes, hydrolysis occurs preferentially at the 21-position. medicaljournals.senih.gov After one hour of incubation, a significant amount of the 21-ester was cleaved to form hydrocortisone 17-butyrate. medicaljournals.senih.gov By six hours, the majority of the parent compound was converted to the 17-monoester, with only a small amount of the 21-monoester being detected. medicaljournals.senih.gov This suggests a rapid de-esterification at the 21-position within the epidermis.

Liver Metabolism: The liver is the principal organ for the metabolism of systemically absorbed corticosteroids. Dexamethasone 17-esters that reach the systemic circulation are subject to hepatic hydrolysis. Studies in rat fetuses have shown that dexamethasone 17-propionate is hydrolyzed in the liver, although at a slower rate than dexamethasone acetate (B1210297). medicaljournals.se This indicates that the propionate (B1217596) group at the 17-position is relatively stable but is ultimately cleaved by hepatic esterases.

Identification and Structural Elucidation of Major Metabolites

Based on the enzymatic activities described, the primary metabolites of 21-Dehydro Dexamethasone 17-Propionate are expected to be the products of sequential hydrolysis.

The initial and most rapid metabolic step is likely the hydrolysis of the ester at the 21-position, yielding Dexamethasone 17-Propionate . This is supported by studies on structurally similar corticosteroid diesters where the 21-ester is more labile. medicaljournals.senih.gov

Subsequent, slower hydrolysis of the 17-propionate ester would then lead to the formation of 21-Dehydro Dexamethasone . Further metabolism of the dexamethasone core would then proceed.

Influence of Cytochrome P450 Enzymes on Biotransformation Pathways

Once the ester groups are removed, the core dexamethasone structure undergoes further metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

CYP3A4-Mediated Metabolism: Dexamethasone is a known substrate for CYP3A4. The metabolism of dexamethasone by CYP3A4 involves hydroxylation, leading to the formation of various hydroxylated metabolites. This metabolic pathway is a key route for the inactivation and subsequent elimination of dexamethasone from the body. Therefore, it is highly probable that once this compound is hydrolyzed to a dexamethasone-like structure, it enters this CYP3A4-mediated metabolic pathway.

Furthermore, dexamethasone is also an inducer of CYP3A4. This means that its presence can increase the expression and activity of the enzyme, potentially accelerating its own metabolism and that of other co-administered drugs that are substrates of CYP3A4. This induction effect is a critical consideration in evaluating potential drug-drug interactions.

Implications of Pre-clinical Metabolism for Localized Activity and Systemic Clearance in Animal Models

The metabolic profile of this compound has significant implications for its therapeutic application, particularly in topical formulations.

Localized Activity: The preferential hydrolysis of the 21-ester in the skin to the more active 17-monoester can be a mechanism for targeted drug activation at the site of application. The lipophilicity of the 17-propionate ester likely enhances penetration into the skin, and its subsequent conversion to an active form contributes to its local anti-inflammatory effects. The relative stability of the 17-propionate ester may prolong the local residence time of the active moiety.

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for separating and quantifying corticosteroids and their impurities. The polarity differences introduced by the 17-propionate ester and the 21-dehydro modification necessitate highly efficient separation techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of corticosteroids. qiaosun.net Method development for a compound like 21-Dehydro Dexamethasone (B1670325) 17-Propionate would focus on achieving baseline separation from the parent drug, other esters (e.g., acetate), and potential degradation products.

Method Development: A typical approach involves using a reversed-phase (RP) column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like orthophosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol). qiaosun.net Gradient elution is often preferred over isocratic conditions to effectively separate a wide range of impurities with varying polarities. Detection is commonly performed using a UV detector, as the steroidal A-ring with a conjugated ketone system provides strong UV absorbance, typically around 239-242 nm.

Validation: Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For related substances, this range often spans from the limit of quantitation (LOQ) to 150-200% of the expected impurity level.

Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery percentage is calculated. Recoveries between 80-120% are generally considered acceptable.

Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate that the method yields consistent results. The relative standard deviation (RSD) is typically required to be less than 2% for the drug substance and can be higher for impurities at low concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Robustness: The method's resistance to small, deliberate variations in chromatographic conditions, such as mobile phase composition, pH, flow rate, and column temperature.

Table 1: Example HPLC Parameters for Dexamethasone and Related Substances Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Orthophosphoric Acid) | qiaosun.net |

| Elution Mode | Isocratic or Gradient | |

| Flow Rate | 1.0 - 2.0 mL/min | |

| Detection | UV at ~240 nm |

| Column Temp. | 25 - 30 °C | |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Mixture Analysis

For analyzing complex mixtures, such as biological fluids or forced degradation samples, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC.

UPLC systems use columns with smaller particle sizes (<2 µm), which provides sharper and narrower peaks, allowing for better separation of closely related isomers and impurities. The coupling with MS/MS provides highly selective and sensitive detection. The mass spectrometer can be operated in various modes, such as full scan to identify all ionizable components or, more commonly, Multiple Reaction Monitoring (MRM) for targeted quantitation. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored, providing a high degree of specificity and reducing matrix interference.

This technique is invaluable for impurity profiling, as it can tentatively identify unknown impurities based on their mass-to-charge ratio and fragmentation patterns, even when they co-elute with other components. Methods have been developed for the simultaneous determination of multiple glucocorticoids in various matrices, demonstrating the power of LC-MS/MS for comprehensive analysis.

Table 2: Typical LC-MS/MS Parameters for Dexamethasone Analysis

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Precursor Ion [M+H]⁺ | For Dexamethasone: m/z 393.2 | |

| Product Ions | Used for quantitation and confirmation (e.g., for Dexamethasone: m/z 373.2, 355.2) | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Chromatography | UPLC with a C18 column | |

Spectroscopic Techniques for Structural Elucidation in Research Samples

While chromatography is excellent for separation and quantitation, spectroscopic techniques are essential for the definitive structural elucidation of new chemical entities or isolated impurities in research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

NMR spectroscopy is an unparalleled tool for determining the precise chemical structure of a molecule. For a modified steroid like 21-Dehydro Dexamethasone 17-Propionate, NMR would be used to confirm the presence and location of the propionate (B1217596) group and the oxidation state at C21.

¹H NMR: Provides information on the number of different types of protons and their connectivity. The propionate moiety would show characteristic signals for the ethyl group (a triplet and a quartet). The absence of the typical C21-hydroxyl protons and the appearance of a signal corresponding to an aldehyde proton (if the "dehydro" form is an aldehyde) would be key indicators.

¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the propionate ester and the C17 carbon would show shifts confirming the ester linkage. The C21 carbon would also exhibit a significant downfield shift characteristic of a carbonyl group.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. HMBC (Heteronuclear Multiple Bond Correlation) would be particularly important to confirm the linkage between the carbonyl of the propionate group and the C17 position of the steroid nucleus.

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Dexamethasone Skeleton (Note: Data for parent Dexamethasone in DMSO-d₆. Shifts for this compound would vary, especially at C17, C20, and C21.)

| Carbon Atom | Chemical Shift (ppm) | Source |

|---|---|---|

| C3 | 185.8 | |

| C5 | 169.5 | |

| C20 | 209.5 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of a compound. This would be the first step in identifying an unknown impurity like this compound. The high mass accuracy (typically <5 ppm) helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument provide high-resolution fragmentation data. By analyzing the fragmentation pathways, the structure can be pieced together. For instance, the loss of the propionate group (C₃H₅O₂) or the side chain at C17 would produce characteristic fragment ions. Comparing the fragmentation patterns of isomers, such as Dexamethasone and Betamethasone, can reveal subtle structural differences. This approach would be vital to confirm the structure of the target compound and differentiate it from other related substances.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are quick and valuable techniques for identifying key functional groups.

UV-Vis Spectroscopy: The characteristic α,β-unsaturated ketone in Ring A of the steroid nucleus gives rise to a strong UV absorbance maximum (λmax) around 240 nm. This feature is expected to be present in this compound and is useful for detection in HPLC.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups based on their vibrational frequencies. The spectrum of this compound would be expected to show:

Stretching from the O-H group (if the C11-OH is present).

Stretching from C=O groups. Multiple distinct carbonyl peaks would be visible, corresponding to the C3-ketone, the C20-ketone, the C21-aldehyde/ketone, and the C17-propionate ester.

Stretching from C-O bonds of the ester and alcohol.

Stretching from C-F bond.

Table 4: Characteristic IR Absorption Bands for Dexamethasone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| O-H Stretch (Alcohol) | ~3400 - 3500 | |

| C=O Stretch (Ketones, Ester, Aldehyde) | ~1650 - 1750 | |

| C=C Stretch (Alkene) | ~1600 - 1660 |

Impurity Profiling and Stability-Indicating Analytical Methods in Research Contexts

Impurity profiling represents a critical phase in pharmaceutical development, focusing on the systematic identification, quantification, and control of impurities within drug substances and their final formulated products. In the specific case of this compound, which may itself be an impurity or a degradation product of a parent compound like Dexamethasone 17-Propionate, the development and implementation of stability-indicating analytical methods are of utmost importance. These methods are designed to accurately measure the target compound even in the complex milieu of its potential degradation products, process-related impurities, and other structurally similar substances.

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the analysis of corticosteroids and their associated impurities. researchgate.netsciencescholar.us A meticulously developed stability-indicating HPLC method is capable of effectively separating this compound from its parent compounds and any other potential impurities. The creation of such a method is a systematic process that involves the careful optimization of numerous chromatographic parameters to achieve the desired resolution and sensitivity.

Illustrating the potential complexity, a study focused on the degradation of the related compound, dexamethasone, in an aqueous environment successfully identified 13 major degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov This underscores the intricate nature of potential impurity profiles for corticosteroids. Although specific degradation pathways for this compound are not extensively detailed in publicly accessible scientific literature, a comparable analytical strategy would be employed for its study. This would involve conducting forced degradation studies under a variety of stress conditions, including exposure to acid, base, oxidation, heat, and light, to intentionally generate degradation products. Such studies are fundamental to establishing the stability-indicating capability of the analytical method. researchgate.net

The characterization and definitive identification of these impurities are most effectively achieved through the use of hyphenated analytical techniques, with LC-MS/MS being the primary tool. This powerful combination facilitates the separation of impurities by LC, which is then followed by their identification based on their unique mass-to-charge ratio and the characteristic fragmentation patterns generated by the mass spectrometer. nih.govresearchgate.net For the unambiguous structural elucidation of novel or unknown impurities, further analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy on isolated impurities may be necessary. researchgate.net

A potential HPLC method suitable for the analysis of this compound and its related impurities is summarized in the table below, based on established methods for similar corticosteroid compounds.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water (potentially with an acid modifier such as formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 240 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

This proposed method would require validation in accordance with the International Council for Harmonisation (ICH) guidelines to rigorously confirm its specificity, linearity, accuracy, precision, and robustness. sciencescholar.us The availability of a certified reference standard for this compound, identified by CAS No. 62800-58-2, is indispensable for the accurate quantification of this specific compound. cato-chem.com

Quantitative Determination in Biological Matrices (Pre-clinical/In Vitro Samples)

The quantitative determination of this compound in various biological matrices, such as plasma, urine, or tissue homogenates, is a crucial aspect of pre-clinical pharmacokinetic and in vitro metabolism studies. These investigations are essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

LC-MS/MS is widely regarded as the gold standard for the bioanalysis of drugs and their metabolites, prized for its exceptional sensitivity, selectivity, and high throughput. nih.govresearchgate.net A standard bioanalytical method for this compound would encompass three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical initial step designed to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Commonly employed techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of the most appropriate technique is guided by the physicochemical properties of the analyte, the nature of the biological matrix, and the required level of sensitivity.

The chromatographic conditions are meticulously optimized to achieve a rapid analysis time while ensuring sufficient separation of the analyte from endogenous components of the matrix. A fast gradient elution on a C18 column is a frequently used approach.

Detection is typically carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method offers outstanding selectivity and sensitivity by monitoring a specific transition from a precursor ion to a product ion for both the analyte and an internal standard. The use of a stable isotope-labeled internal standard is strongly advised to correct for matrix effects and any variability in sample processing or instrument response. While less common, a study on dexamethasone quantification in biological samples employed a kinetic spectrophotometric method, which could present an alternative approach, albeit with potentially lower specificity compared to LC-MS/MS. nih.gov

The table below outlines a representative LC-MS/MS method for the quantitative determination of a corticosteroid such as this compound in a biological matrix.

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Chromatography | UHPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog of the analyte |

Such a method would undergo thorough validation for key parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability, in adherence to regulatory guidelines for bioanalytical method validation.

Structure Activity Relationship Sar and Rational Molecular Design Principles

Contribution of the 21-Dehydro Moiety to Receptor Interactions and Activity

While direct studies on 21-dehydro dexamethasone (B1670325) are limited, research on related corticosteroid-21-aldehydes indicates that this modification impacts enzymatic processing and receptor interaction. For instance, studies on the metabolism of cortisol-21-aldehyde by 20β-hydroxysteroid dehydrogenase showed that the 21-aldehydes have significantly larger maximum velocities compared to their 21-hydroxyl counterparts, although they also exhibit larger Michaelis constants. nih.gov This suggests a different kinetic profile within biological systems.

The C21 position is critical for the molecule's interaction within the ligand-binding pocket (LBP) of the GR. Modifications at this site can influence the balance between the two primary modes of GR action: transactivation and transrepression. Transrepression, the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is largely responsible for the anti-inflammatory effects of glucocorticoids. pnas.orguq.edu.au Transactivation, the direct binding of the GR to DNA to activate gene expression, is linked to many of the undesirable side effects. pnas.orgnih.gov The development of "dissociated glucocorticoids," which preferentially mediate transrepression over transactivation, is a major goal in drug design. nih.govnih.gov Alterations at the C21 position, such as the dehydro moiety, represent a strategy to create such dissociated ligands by modifying key interactions within the LBP that are necessary for robust transactivation.

Influence of the 17-Propionate Ester on Glucocorticoid Receptor Binding and Kinetics

The addition of a propionate (B1217596) ester at the 17α-position is a well-established strategy to enhance glucocorticoid potency. This is achieved by modifying the ligand's affinity for the GR and its binding kinetics. The 17α-position of the steroid nucleus points into a specific hydrophobic cavity within the GR's ligand-binding pocket. researchgate.net

Esterification with a lipophilic group like propionate allows the ligand to more fully occupy this pocket, creating additional stabilizing interactions. Research on other 17α-esterified glucocorticoids, such as fluticasone (B1203827) propionate and mometasone (B142194) furoate, has demonstrated that this modification leads to:

Altered Binding Kinetics: The presence of the 17-propionate ester can significantly slow the dissociation rate of the ligand from the receptor. acs.org A slower "off-rate" means the ligand remains bound to the receptor for a longer period, prolonging its activity at the cellular level. This kinetic advantage contributes to enhanced potency and a longer duration of action. nih.gov

This principle is clearly illustrated by comparing the receptor affinities of various glucocorticoids. As shown in the table below, corticosteroids with bulky ester groups at the C17 position generally display higher affinity for the glucocorticoid receptor than dexamethasone.

| Compound | Relative Receptor Affinity (RRA) | Key Structural Feature |

| Dexamethasone | 100 | 17α-OH |

| Budesonide | ~1000 | 16α,17α-acetal |

| Fluticasone Propionate | 1775 | 17α-propionate ester |

| Mometasone Furoate | 2244 | 17α-furoate ester |

| Relative to Dexamethasone = 100. Data compiled from multiple sources. nih.govnih.gov |

Stereochemical Requirements for Optimal Biological Activity

The biological activity of steroid hormones is critically dependent on their three-dimensional structure. The rigid, tetracyclic core of the steroid nucleus presents a specific shape that must fit precisely into the ligand-binding pocket of the receptor. For dexamethasone and its derivatives, maintaining the correct stereochemistry is paramount for high-affinity binding and potent glucocorticoid activity.

The key stereochemical features of the dexamethasone backbone are:

Specific Chiral Centers: The dexamethasone molecule has several chiral centers, with the configuration at C8, C9, C10, C11, C13, C14, C16, and C17 being crucial. The IUPAC name for dexamethasone, for example, specifies these as (8S,9R,10S,11S,13S,14S,16R,17R). rcsb.org

Axial and Equatorial Substituents: The orientation of key functional groups, such as the 11β-hydroxyl, 9α-fluoro, and 16α-methyl groups, is essential. The 11β-hydroxyl group, for instance, is critical for receptor binding, and its orientation is fixed by the steroid's stereochemistry. The 16α-methyl group in dexamethasone virtually eliminates mineralocorticoid activity, a desirable trait for anti-inflammatory steroids. uomustansiriyah.edu.iq

Any deviation from this specific stereochemical arrangement would drastically alter the molecule's shape, preventing it from fitting correctly into the GR's ligand-binding pocket and disrupting the precise non-covalent interactions required for receptor activation.

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Modern drug design heavily relies on computational chemistry and molecular modeling to understand and predict the interactions between a ligand and its target receptor. acs.orgnih.gov These techniques are invaluable for elucidating the complex SAR of glucocorticoids. nih.govnih.gov

Common computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For 21-Dehydro Dexamethasone 17-Propionate, docking studies can model how the molecule sits (B43327) within the GR ligand-binding pocket, identifying key interactions between the aldehyde and propionate groups and specific amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can reveal how the binding of a specific ligand affects the conformational flexibility of the receptor, particularly in regions critical for coactivator or corepressor binding, such as helix 12. nih.govnih.gov These simulations help explain how different ligands can produce varied downstream effects (e.g., transactivation vs. transrepression).

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of glucocorticoid analogues, QSAR can identify which structural parameters (e.g., hydrophobicity, steric properties, electronic effects) are most important for receptor affinity and activity, guiding the design of new, more potent, or selective molecules. nih.gov

These computational tools allow researchers to rationalize observed biological data, such as why the 17-propionate ester increases potency or how the 21-dehydro group might alter the transactivation/transrepression profile, and to design novel compounds with improved therapeutic properties. nih.govacs.org

Design Strategies for Modulating Receptor Selectivity, Potency, and Pharmacokinetic Properties

The structure of this compound is a clear example of rational drug design, incorporating multiple modifications to the basic steroid framework to achieve a desired pharmacological profile.

| Structural Modification | Intended Effect | Mechanism |

| 1,4-diene in A-ring | Increase glucocorticoid potency | Flattens the A-ring, improving interaction with the receptor. researchgate.netuomustansiriyah.edu.iq |

| 9α-fluoro group | Increase glucocorticoid & mineralocorticoid activity | Exerts an electron-withdrawing effect on the 11β-hydroxyl group, enhancing receptor binding affinity. uomustansiriyah.edu.iq |

| 16α-methyl group | Eliminate mineralocorticoid activity | Sterically hinders binding to the mineralocorticoid receptor. uomustansiriyah.edu.iq |

| 17α-propionate ester | Increase potency; prolong duration of action | Increases lipophilicity and occupies a hydrophobic pocket in the GR, enhancing binding affinity and slowing dissociation. nih.gov |

| 21-dehydro (aldehyde) | Modulate selectivity (potential for dissociation) | Alters interactions at the C21 end of the binding pocket, potentially favoring transrepression over transactivation. pnas.orgnih.gov |

| Esterification (general) | Create a prodrug | Can be designed to be hydrolyzed by esterases in target tissues, concentrating the active drug where it is needed and reducing systemic exposure. hres.ca |

The overarching goal of these strategies is to improve the therapeutic index of the glucocorticoid. By increasing potency, lower doses can be used, which may reduce the risk of side effects. pnas.org By enhancing selectivity for the GR over the mineralocorticoid receptor, effects like sodium retention are avoided. uomustansiriyah.edu.iq Most importantly, by designing ligands that may preferentially drive transrepression over transactivation, it is hoped to separate the desired anti-inflammatory effects from the metabolic side effects, leading to safer long-term therapies. pnas.orgpnas.orgresearchgate.net The development of such "dissociated" modulators remains a primary objective in the field of glucocorticoid research. acs.orgnih.gov

Prodrug and Targeted Delivery System Research Concepts for Steroid Analogs

Design Principles for Prodrugs Based on 21-Dehydro Dexamethasone (B1670325) 17-Propionate Analogs

The prodrug approach involves the chemical modification of a drug into a bioreversible entity that can improve its pharmaceutical and pharmacokinetic properties. nih.govnih.gov For steroid analogs like 21-Dehydro Dexamethasone 17-Propionate, prodrug design aims to enhance properties such as skin permeation or targeted delivery. nih.gov The core principle is to attach a promoiety to the active drug, which is then cleaved in vivo by enzymatic or chemical means to release the parent drug at the desired site of action. nih.gov

Key design considerations for prodrugs of steroid analogs include:

Bioreversibility: The linkage between the drug and the promoiety must be stable until it reaches the target tissue, where it should cleave efficiently to release the active drug.

Physicochemical Properties: The prodrug should have optimized lipophilicity and solubility to facilitate absorption and distribution. For instance, ester prodrugs of naltrexone (B1662487) were synthesized to enhance skin permeation, with the acetate (B1210297) and propionate (B1217596) esters showing the highest flux. nih.gov

Enzymatic Targeting: The choice of promoiety can be tailored to leverage specific enzymes present in the target tissue for localized drug release.

A common strategy for corticosteroids involves creating ester or sulfate (B86663) derivatives. For example, dexamethasone 21-sulfate sodium was synthesized as a colon-specific prodrug. The sulfate group significantly lowered the partition coefficient, and the prodrug remained stable in the upper gastrointestinal tract but was hydrolyzed to release dexamethasone in the cecal contents. nih.gov

Polymer-Conjugated Systems for Controlled Release and Localized Action (e.g., PLGA Microspheres)

Polymer-conjugated systems are a cornerstone of controlled drug delivery, enabling sustained release and localized action of therapeutic agents. Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for encapsulating drugs like dexamethasone. kinampark.comnih.gov

PLGA Microspheres: Dexamethasone-loaded PLGA microspheres have been extensively studied to achieve prolonged drug release. kinampark.comnih.govnih.gov The release of the drug from these microspheres typically follows a triphasic pattern: an initial burst, a lag phase, and a final, slower release phase. researchgate.netnih.gov The degradation of the PLGA matrix is a key factor controlling the release rate. nih.gov

Research has focused on modulating this release profile. For instance, embedding dexamethasone-loaded PLGA microspheres within a poly(vinyl alcohol) (PVA) hydrogel containing polyacids was shown to achieve near zero-order release kinetics over a month. nih.govnih.govresearchgate.net Another approach to eliminate the initial lag in release involves using a mixture of standard and pre-degraded microspheres. kinampark.com

The table below summarizes findings from a study on a mixed system of standard and predegraded dexamethasone/PLGA microspheres designed for continuous delivery. kinampark.com

| Time (days) | Cumulative Dexamethasone Released (%) |

| 1 | 10 |

| 7 | 25 |

| 14 | 45 |

| 21 | 60 |

| 28 | 75 |

Affinity-Targeted Delivery Systems (e.g., Chitosan (B1678972), Collagen-Binding Peptides)

Affinity-based drug delivery systems utilize specific interactions between the delivery vehicle and the target tissue to enhance drug localization. allmpus.com This approach is particularly promising for delivering anti-inflammatory steroids to sites of inflammation or tissue damage.

Chitosan: Chitosan, a biocompatible and biodegradable polysaccharide, is a versatile material for drug delivery. nih.gov Its positive charge allows it to interact with negatively charged biological surfaces, making it a mucoadhesive carrier. Chitosan nanoparticles have been developed for the ocular delivery of dexamethasone, demonstrating sustained release and enhanced permeability. nih.gov For example, glycol chitosan nanoparticles loaded with dexamethasone showed a 2.3-fold increase in ocular permeability. nih.gov

Collagen-Binding Peptides: Collagen is a major component of the extracellular matrix and is often exposed at sites of injury or inflammation. nih.gov Collagen-binding peptides can be used to anchor drug delivery systems to these sites. These peptides can be conjugated to nanoparticles or directly to the drug molecule to increase retention and provide sustained release upon matrix degradation. nih.gov For instance, a decorin-based peptide has been shown to bind to type I collagen and increase the retention of small molecules. nih.gov

Antedrug Design Strategies for Enhanced Local Effects and Minimized Systemic Exposure

The antedrug concept represents a proactive approach to drug design aimed at creating locally active drugs that are rapidly inactivated upon entering systemic circulation. This strategy is particularly relevant for corticosteroids to minimize their systemic side effects. An antedrug is an active synthetic derivative designed to undergo predictable biotransformation into an inactive and readily excretable metabolite.

This approach has been successfully applied to inhaled corticosteroids, where local efficacy in the lungs is desired without systemic effects. While specific research on this compound as an antedrug is not available, the principles can be extrapolated from other corticosteroids. The design often involves incorporating a metabolically labile group into the steroid nucleus.

In Vitro and In Vivo (Animal Model) Release Kinetics and Pharmacodynamic Response Evaluation in Research Systems

The evaluation of novel drug delivery systems is a critical step that involves both in vitro and in vivo studies.

In Vitro Release Kinetics: In vitro release studies are essential for characterizing the release profile of a drug from its delivery system under controlled conditions. These studies often use techniques like dialysis or sample-and-separate methods. For dexamethasone-loaded PLGA microspheres, in vitro release typically shows a triphasic profile. nih.gov However, it has been observed that the in vitro release profile may not always directly correlate with the in vivo performance due to the complexity of the biological environment. nih.gov For example, the lag phase observed in vitro for PLGA microspheres may be absent in vivo. nih.gov

The table below illustrates a comparison of in vitro and in vivo release of dexamethasone from PLGA microspheres from a study using a rat model. nih.gov

| Time (days) | In Vitro Cumulative Release (%) | In Vivo Cumulative Release (%) |

| 1 | 20 | 35 |

| 7 | 25 (lag phase) | 60 |

| 14 | 40 | 80 |

| 21 | 60 | 95 |

| 28 | 80 | 100 |

In Vivo (Animal Model) Evaluation: Animal models are crucial for assessing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (therapeutic effect) of new drug formulations. For anti-inflammatory steroids, animal models of inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis in rats, are commonly used.

In vivo studies with dexamethasone-loaded PLGA microspheres have demonstrated sustained anti-inflammatory effects. For example, a study using a rat model showed that inflammation was significantly reduced in the tissue surrounding the dexamethasone microspheres compared to controls. nih.gov Pharmacokinetic/pharmacodynamic modeling in animal models, such as LPS-challenged rats, helps in understanding the dose-response relationship and optimizing therapy.

Chemical Stability and Degradation Pathways in Controlled Research Environments

Identification and Characterization of Degradation Products under Various Conditions

In controlled research environments, "21-Dehydro Dexamethasone (B1670325) 17-Propionate" is expected to degrade under hydrolytic, oxidative, and photolytic stress conditions. While specific degradation products for this compound are not extensively documented in publicly available literature, analysis of related corticosteroids provides a strong indication of the likely degradants.

Under hydrolytic conditions , particularly basic and to a lesser extent acidic environments, the primary degradation is anticipated to be the hydrolysis of the 17-propionate ester group. This would yield 21-Dehydro Dexamethasone . Further degradation of the 21-aldehyde group could lead to the formation of the corresponding carboxylic acid, 21-Carboxy Dexamethasone .

Oxidative degradation , often initiated by exposure to peroxides or atmospheric oxygen, can lead to a variety of products. A major oxidative degradation product identified for dexamethasone is 17-oxo Dexamethasone researchgate.net. This suggests that "21-Dehydro Dexamethasone 17-Propionate" could also undergo oxidation at the C17 position, potentially leading to the cleavage of the side chain. The 21-aldehyde group is also susceptible to oxidation, which would yield the aforementioned 21-Carboxy Dexamethasone.

Photodegradation studies on dexamethasone have shown its susceptibility to degradation under UV and sunlight exposure researchgate.net. The degradation pathways can be complex, involving multiple reactions. For "this compound", photodegradation could lead to a mixture of degradants arising from reactions at the dihydroxyacetone side chain and other parts of the steroid nucleus.

A study on the degradation of dexamethasone in phosphate-buffered saline identified 13 major degradation products, highlighting the complexity of its degradation profile even in seemingly benign aqueous environments researchgate.net.

Table 1: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Method of Identification |

| Hydrolysis (Basic/Acidic) | 21-Dehydro Dexamethasone | Extrapolation from ester hydrolysis principles |

| Hydrolysis (Basic/Acidic) | 21-Carboxy Dexamethasone | Extrapolation from aldehyde and ester hydrolysis |

| Oxidation | 17-oxo Dexamethasone | Based on known dexamethasone degradation researchgate.net |

| Oxidation | 21-Carboxy Dexamethasone | Oxidation of the 21-aldehyde group |

| Photodegradation | Complex mixture of degradants | Based on dexamethasone photostability studies researchgate.net |

This table is generated based on established degradation pathways of related corticosteroids and fundamental organic chemistry principles, as direct experimental data for "this compound" is not widely available.

Elucidation of Degradation Mechanisms (e.g., Mattox Rearrangement, β-Elimination, Oxidative Pathways)

The degradation of "this compound" likely proceeds through several well-established mechanisms for corticosteroids.

The Mattox Rearrangement is a characteristic acid-catalyzed degradation pathway for corticosteroids with a dihydroxyacetone side chain. It involves the β-elimination of water from the C17 and C21 positions, leading to the formation of a highly colored enol-aldehyde. While the subject compound has a 21-aldehyde instead of a 21-hydroxyl group, analogous acid-catalyzed rearrangements involving the C17-hydroxyl group could still occur.

β-Elimination reactions are also plausible, especially under basic conditions. The presence of the propionate (B1217596) ester at C17 can facilitate elimination reactions involving the C16-methyl group, although this is generally less favored.

Oxidative pathways are significant for corticosteroids. The C20-ketone and the C21-aldehyde are susceptible to oxidation. Oxidation can lead to the formation of carboxylic acid derivatives and cleavage of the C17-C20 bond, resulting in the formation of 17-keto steroids researchgate.net. The presence of the electron-withdrawing fluorine atom at C9 can also influence the reactivity of the steroid nucleus towards oxidative degradation.

Effects of Environmental Factors (pH, Temperature, Light, Solvents) on Stability

The stability of "this compound" is significantly influenced by environmental factors.

pH: Corticosteroid esters are generally most stable in the slightly acidic pH range (around 4-5). In alkaline solutions, the rate of hydrolysis of the 17-propionate ester is expected to increase significantly. Acidic conditions can also promote hydrolysis, albeit typically at a slower rate than in alkaline media.

Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including hydrolysis and oxidation. Therefore, storage of "this compound" at controlled, low temperatures is crucial for maintaining its integrity in a research setting. Studies on dexamethasone have demonstrated increased degradation with rising temperatures researchgate.net.

Light: Exposure to light, particularly UV radiation, can induce photodegradation. Dexamethasone has been shown to degrade upon exposure to both sunlight and artificial UV sources researchgate.net. To ensure the stability of "this compound", it should be protected from light.

Solvents: The choice of solvent can impact stability. Protic solvents like water and alcohols can participate in solvolysis reactions, particularly with the ester group. Aprotic solvents are generally preferred for long-term storage of research materials to minimize hydrolytic degradation.

Table 2: Summary of Environmental Factors on the Stability of Corticosteroid Esters

| Factor | Effect on Stability | Recommended Handling/Storage |

| pH | Most stable in slightly acidic conditions (pH 4-5). Increased degradation in alkaline and strongly acidic media. | Buffer solutions to an appropriate pH if in solution. |

| Temperature | Degradation rate increases with temperature. | Store at controlled low temperatures (e.g., refrigerated or frozen). |

| Light | Susceptible to photodegradation, especially UV light. | Store in light-resistant containers. |

| Solvents | Protic solvents can lead to solvolysis of the ester. | Use aprotic solvents for long-term storage of solutions. |

This table provides general guidance based on the known stability of corticosteroid esters.

Impurity Formation and Control Strategies Relevant to Synthetic Processes and Research Material Quality

Impurities in research-grade "this compound" can arise from the synthetic route or from degradation during storage. Common process-related impurities for corticosteroids include stereoisomers, starting materials, and by-products of side reactions.

Given that "this compound" is often available as an impurity standard for Dexamethasone, its own synthesis would likely start from Dexamethasone or a closely related intermediate. Potential impurities could therefore include unreacted starting materials or by-products from the propionylation and oxidation steps.

Control strategies to ensure the quality of research material include:

High-Purity Starting Materials: Using well-characterized and highly pure starting materials is fundamental.

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of by-products.

Purification Techniques: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or flash chromatography, are essential for removing impurities to achieve high-purity research material.

Proper Storage: As discussed in the previous section, storing the purified compound under appropriate conditions (low temperature, protected from light and moisture) is critical to prevent the formation of degradation-related impurities.

Regular Purity Assessment: Periodic analysis by techniques like HPLC can confirm the purity of the research material over time.

Accelerated and Forced Degradation Studies for Chemical Stability Assessment

Accelerated and forced degradation studies are crucial for predicting the stability of a compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than normal storage conditions.

Accelerated Stability Studies: These studies typically involve storing the compound at elevated temperatures and humidity for a defined period. For "this compound", this would provide data on its long-term stability at recommended storage conditions more quickly.

Forced Degradation Studies: These studies employ more extreme conditions to intentionally degrade the compound. This helps in understanding the degradation pathways and developing stability-indicating analytical methods. Typical forced degradation conditions include:

Acid and Base Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

Thermal Stress: Heating the solid compound or a solution to high temperatures.

Photostability: Exposing the compound to a controlled source of UV and visible light.

Advanced Research Perspectives and Future Directions in Steroid Analog Studies

Integration of Omics Technologies in Mechanistic Investigations

The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how steroid analogs exert their effects at a molecular level. These high-throughput approaches provide a global view of the changes occurring within a biological system in response to a compound.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or suppressed by a steroid analog. For instance, studies on glucocorticoids have utilized transcriptomics to identify the genes involved in both the desired anti-inflammatory effects and the unwanted metabolic side effects. nih.gov By understanding the full spectrum of gene regulation, researchers can better predict the physiological consequences of new steroid derivatives.

Proteomics: Complementing transcriptomics, proteomics investigates the entire complement of proteins in a cell or tissue. This is crucial as proteins are the primary effectors of cellular functions. Proteomic analyses can identify the protein targets of steroid analogs and the downstream signaling pathways they modulate. mdpi.com

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. nih.gov For steroid research, metabolomics can elucidate how these compounds alter metabolic pathways, such as glucose and lipid metabolism. nih.gov An integrated analysis of transcriptomic and metabolomic data has been shown to reveal enhanced steroid hormone biosynthesis in specific tissues. nih.gov

By integrating these omics technologies, scientists can construct a more complete and dynamic picture of a steroid analog's mechanism of action, moving beyond a single target to a systems-level understanding. nih.gov

Interactive Table: Omics Technologies in Steroid Research

| Omics Technology | Focus of Analysis | Key Insights for Steroid Research |

| Transcriptomics | RNA Transcripts | Identifies gene expression changes (upregulation/downregulation) in response to steroid analogs. nih.gov |

| Proteomics | Proteins | Reveals alterations in protein abundance and post-translational modifications, identifying drug targets and affected pathways. mdpi.com |

| Metabolomics | Metabolites | Elucidates changes in metabolic pathways and identifies biomarkers of drug response. mdpi.comnih.gov |

Development and Application of Novel Pre-clinical Models for Efficacy and Physiological Response Evaluation (Non-human)

The development of more sophisticated and translatable preclinical models is critical for accurately predicting the efficacy and physiological responses of novel steroid analogs in humans. tno.nl Traditional cell culture and animal models, while valuable, have limitations.

Recent advancements include the use of genetically engineered mouse models and three-dimensional (3D) culture systems like organoids. nih.gov These models can more accurately recapitulate the complexity of human diseases and the tumor microenvironment. nih.gov For instance, in the context of adrenal cancer research, new in vitro and in vivo preclinical models have been generated to better understand the disease and test potential therapies. nih.gov

Furthermore, there is a focus on developing models that can assess both the desired therapeutic effects and potential adverse reactions. For example, preclinical models of chronic muscle inflammation have been used to evaluate novel anti-inflammatory steroids. nih.gov The use of these advanced models allows for a more comprehensive evaluation of a compound's activity before it moves into clinical trials. tno.nl

Role of Artificial Intelligence and Machine Learning in Predictive Modeling and Steroid Design

Key applications of AI and ML in steroid research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, and even potential side effects, of new steroid compounds. nih.govresearchgate.netvut.cz This can help to prioritize which molecules are most likely to be effective and should be synthesized and tested. frontiersin.orgmdpi.com For example, machine learning models have been developed to predict patient response to corticosteroid treatment. nih.govresearchgate.netvut.cz

Drug Design: AI can be used to design novel steroid structures with desired properties. By learning the relationships between chemical structure and biological activity, AI can propose new molecules that are optimized for a specific target. parssilico.com

Data Analysis: AI and ML can analyze complex datasets from omics studies to identify novel drug targets and biomarkers. nih.gov For example, machine learning has been used to analyze steroid profiles for disease identification and subtype classification. nih.gov

Interactive Table: AI and Machine Learning in Steroid Research

| Application Area | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast the efficacy and potential adverse effects of steroid analogs based on their chemical structure and other properties. frontiersin.orgnih.gov | Reduces the time and cost of drug development by prioritizing promising candidates. |

| Rational Drug Design | Employing AI to generate novel steroid molecules with optimized therapeutic profiles. parssilico.com | Leads to the creation of more potent and selective drugs with fewer side effects. |

| Omics Data Analysis | Applying machine learning to large-scale biological datasets to uncover new drug targets and mechanisms of action. nih.gov | Enhances the understanding of steroid biology and identifies new therapeutic opportunities. |

Innovations in Analytical Chemistry and Synthetic Methodologies for Steroid Research

Advances in analytical chemistry and synthetic methodologies are fundamental to the progress of steroid research. researchgate.net These innovations enable the identification, characterization, and production of novel steroid analogs.

Analytical Chemistry: Techniques such as mass spectrometry and chromatography are essential for the detection and quantification of steroids in biological samples. cleancompetition.orgtandfonline.com Recent innovations, such as ion mobility-mass spectrometry (IM-MS), are improving the ability to differentiate between similar steroid molecules. cleancompetition.org The development of new electrochemical sensors also offers a promising avenue for the rapid and selective determination of corticosteroids. tandfonline.com

Synthetic Methodologies: The development of new and more efficient synthetic routes is crucial for producing both known and novel steroid compounds. nih.govresearchgate.net Researchers are exploring new catalytic methods and chemoenzymatic approaches to streamline the synthesis of complex steroid structures. researchgate.netdrugtargetreview.comrsc.org These advancements not only facilitate the exploration of a wider range of chemical diversity but can also make the production of steroid-based drugs more cost-effective and environmentally friendly. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 21-Dehydro Dexamethasone 17-Propionate in synthetic batches?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, referencing retention times and peak purity against certified reference standards (CRS). For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) to verify molecular weight and functional groups. Cross-validate with published relative retention times (e.g., ~1.4–1.6 for 21-dehydro derivatives in dexamethasone assays) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines:

- Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Use fume hoods for weighing and synthesis steps to prevent inhalation of particulates.

- Store in airtight containers at controlled room temperature (20–25°C) away from oxidizers.

- Dispose of waste via certified hazardous waste contractors compliant with local regulations .

Q. How does the structural modification at the 17-position (propionate ester) impact the compound’s stability compared to dexamethasone base?